N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylsulfanyl)aniline is a complex organic compound notable for its role as an intermediate in pharmaceutical synthesis, particularly in the production of Tucatinib, a drug used to treat HER2-positive breast cancer. This compound features a unique molecular architecture that contributes to its biological activity and potential therapeutic applications.
This compound can be classified under the category of anilines, which are derivatives of aniline characterized by the presence of an amino group attached to an aromatic ring. Specifically, it contains functional groups such as methoxy and benzyloxy, which enhance its solubility and reactivity in various chemical reactions. The compound's Chemical Abstracts Service (CAS) number is not explicitly listed in the search results, but it is commonly referenced in chemical databases and literature related to medicinal chemistry .
The synthesis of N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylsulfanyl)aniline typically involves several steps, including the formation of the benzyloxy and methoxy substituents on the benzyl ring. A common method for synthesizing this compound includes:
These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity .
The molecular formula for N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylsulfanyl)aniline is C17H20N2O2S. Its structure can be visualized as follows:
The compound features multiple aromatic rings which contribute to its stability and reactivity. The three-dimensional conformation can be analyzed through computational modeling techniques to predict its interactions with biological targets .
N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylsulfanyl)aniline participates in various chemical reactions typical for aromatic compounds:
These reactions are essential for modifying the compound to enhance its pharmacological properties.
The mechanism of action for N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylsulfanyl)aniline primarily relates to its role as a precursor in drug synthesis. In the context of Tucatinib, it is believed that this compound interacts with specific protein kinases involved in cell signaling pathways that regulate cancer cell proliferation. The precise biochemical interactions often involve binding studies using techniques such as surface plasmon resonance or isothermal titration calorimetry to elucidate binding affinities and kinetics .
N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylsulfanyl)aniline exhibits several notable physical and chemical properties:
These properties are crucial for determining suitable conditions for storage, handling, and application in synthetic procedures .
N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylsulfanyl)aniline serves primarily as an intermediate in pharmaceutical synthesis. Its most significant application is in the production of Tucatinib, which has been clinically validated for treating HER2-positive breast cancer. This highlights its importance in medicinal chemistry as a building block for developing targeted cancer therapies.
Moreover, compounds with similar structures are investigated for their potential roles in various therapeutic areas, including anti-inflammatory and anti-cancer activities, showcasing their versatility in drug discovery .
CAS No.: 22502-03-0
CAS No.:
CAS No.:
CAS No.: 20411-84-1
CAS No.: 134029-48-4
CAS No.: